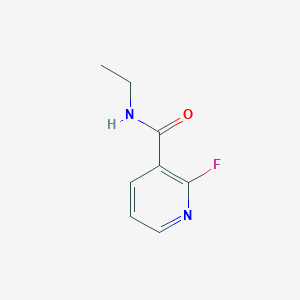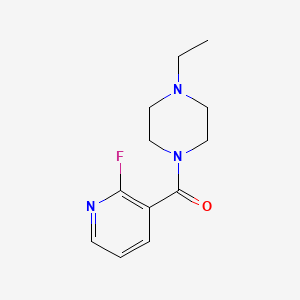
5-Bromo-N-ethyl-2-fluoronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-ethyl-2-fluoronicotinamide is a heterocyclic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the nitrogen atom, and a fluorine atom at the 2nd position of the nicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-2-fluoronicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluoropyridine.
Ethylation: The nitrogen atom of the pyridine ring is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is then subjected to amidation using an appropriate amide-forming reagent, such as thionyl chloride, followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
5-Bromo-N-ethyl-2-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-N-ethyl-2-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 5-Bromo-N-ethyl-2-fluoronicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by mimicking the structure of nicotinamide, thereby interfering with their normal function. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-N,N-diethyl-2-fluoronicotinamide
- 5-Bromo-2-fluoro-3-pyridylboronic acid
- 5-Bromonicotinamide
Comparison
Compared to similar compounds, 5-Bromo-N-ethyl-2-fluoronicotinamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the ethyl group at the nitrogen atom can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
特性
IUPAC Name |
5-bromo-N-ethyl-2-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c1-2-11-8(13)6-3-5(9)4-12-7(6)10/h3-4H,2H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIGZSJZJZTUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Fluoropyridin-3-yl)formamido]acetamide](/img/structure/B8164269.png)










